n-Boc-2,3,4-trifluoro-l-phenylalanine

Catalog No.
S12807682
CAS No.
324028-24-2
M.F
C14H16F3NO4
M. Wt
319.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Boc-2,3,4-trifluoro-l-phenylalanine

CAS Number

324028-24-2

Product Name

n-Boc-2,3,4-trifluoro-l-phenylalanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4-trifluorophenyl)propanoic acid

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-9(12(19)20)6-7-4-5-8(15)11(17)10(7)16/h4-5,9H,6H2,1-3H3,(H,18,21)(H,19,20)/t9-/m0/s1

InChI Key

YUTYVNCTEWHGSS-VIFPVBQESA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)F)F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C=C1)F)F)F)C(=O)O

N-Boc-2,3,4-trifluoro-L-phenylalanine is a fluorinated derivative of L-phenylalanine, an essential amino acid. The compound features three fluorine atoms substituted at the 2, 3, and 4 positions of the phenyl ring, significantly altering its chemical properties compared to the non-fluorinated version. The presence of these trifluoromethyl groups enhances lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical research.

Typical for amino acids and their derivatives. These include:

  • Peptide Coupling Reactions: It can be used in peptide synthesis through standard coupling methods with activated carboxylic acids or other amino acids.
  • Deprotection Reactions: The N-Boc group can be removed under acidic conditions to yield the free amine, which can participate in further reactions.
  • Fluorination Reactions: The trifluoromethyl groups can be involved in nucleophilic substitutions or electrophilic aromatic substitutions depending on the reaction conditions.

Fluorinated amino acids like N-Boc-2,3,4-trifluoro-L-phenylalanine exhibit unique biological activities. These compounds are often studied for their effects on protein structure and function due to their ability to mimic natural amino acids while imparting different properties. Research indicates that fluorinated phenylalanines can influence enzyme activity and receptor interactions, potentially leading to novel therapeutic applications .

The synthesis of N-Boc-2,3,4-trifluoro-L-phenylalanine typically involves several key steps:

  • Starting Material: Begin with L-phenylalanine as the base structure.
  • Fluorination: Introduce trifluoromethyl groups at the desired positions using fluorinating agents such as sulfur tetrafluoride or via electrophilic aromatic substitution methods.
  • Boc Protection: Protect the amine group by reacting it with di-tert-butyl dicarbonate (Boc2O) to form the N-Boc derivative.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Recent studies have highlighted scalable and reliable synthetic routes for producing fluorinated phenylalanines without significant stereochemical erosion at the α-carbon .

N-Boc-2,3,4-trifluoro-L-phenylalanine has several applications in:

  • Pharmaceutical Development: Its unique properties make it suitable for drug design and development, particularly in creating peptide-based therapeutics.
  • Chemical Biology: Used as a building block in the synthesis of biologically active compounds and for studying protein interactions.
  • Materials Science: Potential applications in developing new materials with enhanced properties due to its fluorinated structure.

Studies on N-Boc-2,3,4-trifluoro-L-phenylalanine focus on its interactions with various biological macromolecules. This includes:

  • Enzyme Interactions: Investigating how the fluorinated side chains affect enzyme kinetics and binding affinities.
  • Receptor Binding Studies: Assessing how modifications impact ligand-receptor interactions in pharmacological contexts.

These studies are crucial for understanding how fluorinated compounds can alter biological pathways and mechanisms.

Several compounds share structural similarities with N-Boc-2,3,4-trifluoro-L-phenylalanine. Below is a comparison highlighting their uniqueness:

Compound NameStructure VariantsUnique Features
N-Boc-4-trifluoro-L-phenylalanineTrifluoromethyl at position 4Commonly used in peptide synthesis; impacts solubility.
N-Boc-2-fluoro-L-phenylalanineFluorination at position 2Less lipophilic; alters hydrogen bonding potential.
N-Boc-3-fluoro-L-phenylalanineFluorination at position 3Affects electronic properties; used in drug design.
N-Boc-L-phenylalanineNo fluorinationStandard amino acid; serves as a control compound.

N-Boc-2,3,4-trifluoro-L-phenylalanine stands out due to its tri-fluorinated structure which significantly enhances its lipophilicity and stability compared to its non-fluorinated counterpart and other mono-fluorinated derivatives.

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

319.10314248 g/mol

Monoisotopic Mass

319.10314248 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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